molecular formula C9H8N4O2S B5883387 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine

3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B5883387
M. Wt: 236.25 g/mol
InChI Key: GTXDFSJUWBXTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a nitrobenzyl group at the third position and an amine group at the fifth position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps:

    Formation of Thiadiazole Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Amination: Introduction of an amine group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products Formed

    Reduction: Formation of 3-(4-aminobenzyl)-1,2,4-thiadiazol-5-amine.

    Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thiadiazole ring can also interact with metal ions, influencing its activity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminobenzyl)-1,2,4-thiadiazol-5-amine: Similar structure but with an amine group instead of a nitro group.

    3-(4-chlorobenzyl)-1,2,4-thiadiazol-5-amine: Similar structure but with a chlorine substituent.

    3-(4-methylbenzyl)-1,2,4-thiadiazol-5-amine: Similar structure but with a methyl group.

Uniqueness

3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The combination of the nitrobenzyl group and the thiadiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c10-9-11-8(12-16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXDFSJUWBXTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NSC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.